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Compound of Interest

Compound Name:
4-Formyl-3,5-dimethylphenyl

acetate

CAS No.: 925441-90-3

Cat. No.: B1404700

Get Quote

Abstract & Strategic Overview
This protocol details the synthesis of 4-Formyl-3,5-dimethylphenyl acetate (CAS: N/A for

specific derivative; Core structure based on 3,5-dimethyl-4-hydroxybenzaldehyde). This

compound is a critical intermediate in the development of substituted benzyl-based

pharmaceuticals and functionalized aromatic building blocks.

Synthetic Strategy: Unlike direct formylation of 3,5-dimethylphenyl acetate—which suffers from

poor regioselectivity due to steric crowding at the para position—this protocol utilizes a

"Bottom-Up Oxidation" strategy. We commence with 2,4,6-trimethylphenol (Mesitol).[1] By

selectively oxidizing the para-methyl group to an aldehyde, we bypass the difficult C-C bond

formation step entirely. The final step involves chemoselective acetylation of the phenol.

Key Advantages:

Regiocontrol: 100% para-selectivity guaranteed by the starting material structure.
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Green Chemistry: Utilizes aerobic oxidation with a Cobalt catalyst, avoiding toxic chromium

oxidants or harsh Vilsmeier-Haack conditions.

Scalability: The workflow is designed for gram-to-kilogram scale-up.

Reaction Pathway Visualization
The following flow diagram illustrates the two-step synthesis: selective aerobic oxidation

followed by esterification.
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Figure 1: Synthetic workflow converting Mesitol to the target acetate via Co-catalyzed

oxidation.

Experimental Protocol
Step 1: Selective Oxidation of 2,4,6-Trimethylphenol
Objective: Convert the para-methyl group of Mesitol to a formyl group while preserving the

ortho-methyls and the phenol.

Mechanism: The reaction proceeds via a Cobalt(II)-catalyzed radical mechanism. The phenoxy

radical is formed, followed by tautomerization to a para-quinone methide, which captures

oxygen to form the aldehyde.

Reagents & Equipment
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Reagent MW ( g/mol )
Equiv.[2][3][4]
[5][6]

Amount
(Example)

Role

2,4,6-

Trimethylphenol
136.19 1.0

5.00 g (36.7

mmol)
Substrate

Co(OAc)₂·4H₂O 249.08 0.01 91 mg Catalyst

NaOH 40.00 1.0 1.47 g Base Promoter

Ethylene Glycol - Solvent 40 mL Solvent

Water - Co-Solvent 2 mL Solvent

Oxygen (O₂) 32.00 Excess Balloon/Bubbler Oxidant

Procedure
Setup: Equip a 100 mL three-neck round-bottom flask with a magnetic stir bar, a reflux

condenser, and an oxygen inlet tube (bubbler).

Dissolution: Add 2,4,6-trimethylphenol (5.00 g), Co(OAc)₂·4H₂O (91 mg), and NaOH (1.47 g)

to the flask.

Solvent Addition: Add Ethylene Glycol (40 mL) and Water (2 mL). The small amount of water

is crucial for the solubility of the hydroxide and catalyst turnover.

Reaction: Heat the mixture to 50°C in an oil bath. Bubble

gas through the solution at a steady rate (approx. 1 bubble/sec) or maintain a positive
pressure balloon. Stir vigorously for 12–14 hours.

Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). Starting material (

) should disappear; product aldehyde appears at lower

(

) and stains distinctively with 2,4-DNP (orange/red).

Quench: Cool to room temperature. Acidify carefully with 2N HCl (approx. 20 mL) until pH
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2.

Extraction: Extract the aqueous mixture with Chloroform (

) or Ethyl Acetate (

).

Purification: Wash combined organics with Brine, dry over

, and concentrate in vacuo.

Crude Yield: Typically 90-95%.

Purification: Recrystallize from Toluene or perform flash chromatography (Hexane/EtOAc)

if high purity is required.

Intermediate Product: 3,5-Dimethyl-4-hydroxybenzaldehyde (White to pale yellow solid).

Step 2: Acetylation to 4-Formyl-3,5-dimethylphenyl
acetate
Objective: Protect the phenolic hydroxyl group as an acetate ester.

Causality: Acetylation must be performed after oxidation. Attempting to oxidize 2,4,6-

trimethylphenyl acetate directly often leads to hydrolysis of the ester under the basic oxidative

conditions of Step 1.
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Reagent MW ( g/mol )
Equiv.[2][3][4]
[5][6]

Amount Role

Intermediate

(from Step 1)
150.18 1.0

4.00 g (26.6

mmol)
Substrate

Acetic Anhydride 102.09 1.5 4.07 g (3.8 mL) Acylating Agent

Pyridine 79.10 2.0 4.20 g (4.3 mL) Base/Catalyst

Dichloromethane

(DCM)
- Solvent 40 mL Solvent

DMAP 122.17 0.05 160 mg Hyper-catalyst

Procedure
Setup: Flame-dry a 100 mL round-bottom flask. Add a stir bar and maintain a Nitrogen

atmosphere.

Dissolution: Dissolve the 3,5-Dimethyl-4-hydroxybenzaldehyde (4.00 g) in anhydrous DCM

(40 mL). Add Pyridine (4.3 mL) and DMAP (160 mg).

Addition: Cool the solution to 0°C (ice bath). Add Acetic Anhydride (3.8 mL) dropwise over 10

minutes to control exotherm.

Reaction: Remove ice bath and stir at Room Temperature for 2 hours.

Checkpoint: TLC should show complete conversion of the phenol to the less polar acetate.

Workup:

Quench with ice-cold water (20 mL). Stir for 10 mins to hydrolyze excess anhydride.

Wash organic layer with 1M HCl (

) to remove Pyridine (critical for product stability).

Wash with Saturated
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(

) to remove acetic acid.

Wash with Brine, dry over

.

Isolation: Concentrate under reduced pressure to yield the target 4-Formyl-3,5-
dimethylphenyl acetate.

Appearance: Off-white crystalline solid.

Analytical Validation (Self-Validating System)
To ensure the protocol was successful, compare your data against these expected metrics.

Technique Expected Signal Structural Confirmation

1H NMR (CDCl₃) 9.95 (s, 1H)
Aldehyde proton (confirms

Step 1 success).

2.35 (s, 3H)
Acetate methyl (confirms Step

2 success).

2.60 (s, 6H)
Aromatic Methyls (3,5-

positions).

6.90 (s, 2H)
Aromatic Protons (2,6-

positions).

IR Spectroscopy 1760 cm⁻¹ Ester C=O stretch (Acetate).

1690 cm⁻¹ Aldehyde C=O stretch.[2]

Melting Point 111–113°C (Precursor)
Precursor (Step 1) MP. Target

MP will differ.

Troubleshooting & Optimization
Issue: Low Yield in Step 1.
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Cause: Inefficient oxygen mass transfer.

Solution: Increase stirring speed to create a vortex or use a sintered glass gas dispersion

tube for the oxygen inlet.

Issue: "Over-oxidation" to Carboxylic Acid.

Cause: Reaction time too long or temperature >60°C.

Solution: Stop reaction immediately when TLC shows consumption of starting material.

The aldehyde is relatively stable, but the acid is a possible byproduct.

Issue: Pyridine Smell in Final Product.

Cause: Incomplete acid wash in Step 2.

Solution: Ensure the pH of the aqueous layer during the HCl wash is < 2. Alternatively, use

a copper sulfate wash (turns blue) to complex and remove pyridine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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